1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine 1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 900010-87-9
VCID: VC4173721
InChI: InChI=1S/C21H21FN2O3S/c1-15-14-18(9-10-20(15)27-2)28(25,26)24-13-12-23-11-3-4-19(23)21(24)16-5-7-17(22)8-6-16/h3-11,14,21H,12-13H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)OC
Molecular Formula: C21H21FN2O3S
Molecular Weight: 400.47

1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

CAS No.: 900010-87-9

Cat. No.: VC4173721

Molecular Formula: C21H21FN2O3S

Molecular Weight: 400.47

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine - 900010-87-9

Specification

CAS No. 900010-87-9
Molecular Formula C21H21FN2O3S
Molecular Weight 400.47
IUPAC Name 1-(4-fluorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C21H21FN2O3S/c1-15-14-18(9-10-20(15)27-2)28(25,26)24-13-12-23-11-3-4-19(23)21(24)16-5-7-17(22)8-6-16/h3-11,14,21H,12-13H2,1-2H3
Standard InChI Key NBXAYQICTMIUBZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)OC

Introduction

1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound with a molecular formula of C17H18FNO3S and a molecular weight of approximately 341.39 g/mol. This compound belongs to the pyrrolo[1,2-a]pyrazine class, which is known for its diverse biological activities, including potential therapeutic effects in conditions such as cancer or bacterial infections.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves several methods, often requiring specific conditions to enhance yields and selectivity. Common approaches include the use of solvents like dimethylformamide or acetonitrile and catalysts such as triethylamine.

Synthesis ConditionsDescription
SolventsDimethylformamide, Acetonitrile
CatalystsTriethylamine
Temperature ControlSpecific temperature conditions to optimize reaction rates

Structural Analysis

The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into the compound's structural features, which are crucial for understanding its chemical reactivity and potential applications.

Chemical Reactivity and Applications

1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine exhibits chemical reactivity that can be explored through various reactions. These reactions are significant for modifying the compound to enhance its efficacy or selectivity in biological applications.

Reaction TypesPurpose
Functional Group ModificationsEnhance biological activity or selectivity
Cross-Coupling ReactionsIntroduce new functional groups for improved efficacy

Mechanism of Action

The mechanism of action for compounds like 1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine often involves interactions with specific molecular targets. These interactions can lead to therapeutic effects in conditions such as cancer or bacterial infections.

Potential Applications

The potential applications of 1-(4-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine include therapeutic uses in various scientific fields. Further research is needed to fully elucidate its potential and optimize its use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator